molecular formula C18H20N2OS B2790784 2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 867041-71-2

2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole

Cat. No.: B2790784
CAS No.: 867041-71-2
M. Wt: 312.43
InChI Key: ODTNNCYFRHFILQ-UHFFFAOYSA-N
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Description

2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole is a complex organic compound featuring benzimidazole as the core structure with additional functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole generally starts from benzimidazole, followed by introducing the thioether and tolyloxypropyl groups. One of the common synthetic routes includes:

  • Formation of the Benzimidazole Core: : Condensation of o-phenylenediamine with carboxylic acid or its derivatives under acidic conditions.

  • Thioether Formation: : Reaction of benzimidazole with a propyl halide in the presence of a sulfur donor, typically thiourea or a similar reagent.

  • Attachment of the Tolyl Group: : Introduction of the tolyloxy group via nucleophilic substitution reactions using o-tolyl halides and appropriate base or catalyst.

Industrial Production Methods

Industrial production often involves these steps but optimized for large-scale synthesis, incorporating high-yielding catalysts and solvents to streamline the process and ensure purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole undergoes various reactions:

  • Oxidation: : Conversion of the sulfur atom to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction of nitro or carbonyl functionalities to corresponding amines or alcohols with reducing agents like lithium aluminum hydride.

  • Substitution: : Halogen substitution reactions for modification of the benzimidazole ring or the side chains using halogenating agents.

Common Reagents and Conditions

Typical reagents include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate) under mild to moderate temperature and pressure conditions.

Major Products

The major products from these reactions vary depending on the reaction type but generally include oxidized or reduced derivatives of the original compound, or substituted benzimidazole derivatives.

Scientific Research Applications

2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole finds applications across several research domains:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its interactions with biological macromolecules and potential enzyme inhibitory activities.

  • Medicine: : Explored for its potential pharmacological effects, including antimicrobial, antiviral, and anticancer properties.

  • Industry: : Utilized in the development of specialty chemicals and materials, such as polymers and advanced coatings.

Mechanism of Action

The precise mechanism of action for 2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole varies based on its application:

  • Biological Systems: : Often interacts with cellular targets through binding to proteins or enzymes, influencing biochemical pathways and cellular functions. The tolyloxy and thioether groups can enhance lipophilicity, facilitating membrane permeability and bioavailability.

  • Chemical Processes: : Acts as a nucleophile or electrophile in reactions, depending on the functional groups involved and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole: : The parent structure, widely studied for its broad spectrum of biological activities.

  • Thioether-substituted Benzimidazoles: : Similar compounds with variations in the alkylthio or arylthio substituents.

  • O-Tolyloxy Compounds: : Derivatives where the o-tolyloxy group is attached to different core structures.

Uniqueness

2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole stands out due to its unique combination of functional groups, offering distinct chemical properties and biological activities that differentiate it from other benzimidazole derivatives and similar compounds.

Conclusion

This compound is a multifaceted compound with significant potential in various scientific fields. Its unique structural features and versatile chemical reactivity make it a valuable subject for ongoing research and industrial applications.

Properties

IUPAC Name

2-[3-(2-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-14-7-2-5-10-17(14)21-11-6-12-22-13-18-19-15-8-3-4-9-16(15)20-18/h2-5,7-10H,6,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTNNCYFRHFILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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